1,3,5-Trichloro-2-(dec-3-ene-1,5-diyn-1-yl)benzene
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Overview
Description
1,3,5-Trichloro-2-(dec-3-ene-1,5-diyn-1-yl)benzene is an organochlorine compound characterized by the presence of three chlorine atoms attached to a benzene ring and a dec-3-ene-1,5-diyn-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-(dec-3-ene-1,5-diyn-1-yl)benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3,5-trichlorobenzene and appropriate alkyne precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts such as palladium or copper to facilitate the coupling reactions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trichloro-2-(dec-3-ene-1,5-diyn-1-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The alkyne groups can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
1,3,5-Trichloro-2-(dec-3-ene-1,5-diyn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3,5-Trichloro-2-(dec-3-ene-1,5-diyn-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3-Trichlorobenzene
- 1,2,4-Trichlorobenzene
- 1,3,5-Tribromobenzene
Comparison
Compared to its similar compounds, 1,3,5-Trichloro-2-(dec-3-ene-1,5-diyn-1-yl)benzene is unique due to the presence of the dec-3-ene-1,5-diyn-1-yl substituent. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications that other trichlorobenzenes may not be suitable for.
Properties
CAS No. |
823228-24-6 |
---|---|
Molecular Formula |
C16H13Cl3 |
Molecular Weight |
311.6 g/mol |
IUPAC Name |
1,3,5-trichloro-2-dec-3-en-1,5-diynylbenzene |
InChI |
InChI=1S/C16H13Cl3/c1-2-3-4-5-6-7-8-9-10-14-15(18)11-13(17)12-16(14)19/h7-8,11-12H,2-4H2,1H3 |
InChI Key |
WOHZIHIRDZSWNG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC=CC#CC1=C(C=C(C=C1Cl)Cl)Cl |
Origin of Product |
United States |
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